

# Dimethyl 5-iodoisophthalate synthesis from dimethyl 5-aminoisophthalate

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Compound of Interest

Compound Name: Dimethyl 5-iodoisophthalate

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# Synthesis of Dimethyl 5-Iodoisophthalate: A Technical Guide

This document provides a comprehensive technical overview of the synthesis of **dimethyl 5-iodoisophthalate** from dimethyl 5-aminoisophthalate. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.

## **Reaction Overview**

The synthesis of **dimethyl 5-iodoisophthalate** from dimethyl 5-aminoisophthalate is typically achieved through a Sandmeyer-type reaction. This process involves two key steps: the diazotization of the primary aromatic amine (dimethyl 5-aminoisophthalate) to form a diazonium salt, followed by the substitution of the diazonium group with iodine using an iodide salt, such as potassium iodide.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data associated with the synthesis of **dimethyl 5-iodoisophthalate**.



Parameter	Value	Reference
Starting Material	Dimethyl 5-aminoisophthalate	[1]
Molar Amount	30.0 mmol	[1]
Mass	6.276 g	[1]
Reagents		
2N HCI	40 mL	[1]
Sodium Nitrite (NaNO2)	36.5 mmol (2.52 g) in 23 mL H <sub>2</sub> O	[1]
Potassium Iodide (KI)	45.0 mmol (7.48 g) in 70 mL H <sub>2</sub> O	[1]
Reaction Conditions		
Diazotization Temperature	0 °C	[1]
Diazotization Time	2 hours	[1]
Iodination Temperature	Room Temperature	[1]
Iodination Time	12 hours	[1]
Product	Dimethyl 5-iodoisophthalate	[1]
Yield	55%	[1]
Mass	5.29 g	[1]
Melting Point	103–105 °C	[1]

## **Experimental Protocol**

The following is a detailed experimental protocol for the synthesis of **dimethyl 5-iodoisophthalate** from dimethyl 5-aminoisophthalate.[1]

#### 3.1. Materials and Equipment

• Dimethyl 5-aminoisophthalate (30.0 mmol, 6.276 g)



- 2N Hydrochloric acid (40 mL)
- Sodium nitrite (36.5 mmol, 2.52 g)
- Potassium iodide (45.0 mmol, 7.48 g)
- Deionized water
- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO<sub>4</sub>)
- Methanol (MeOH)
- · Silica gel for flash column chromatography
- n-hexane
- Reaction flask
- Stirring apparatus
- Ice bath
- Dropping funnel
- Standard laboratory glassware for extraction and purification
- · Rotary evaporator

#### 3.2. Procedure

 Dissolution of Starting Material: In a suitable reaction flask, stir dimethyl 5-aminoisophthalate (30.0 mmol, 6.276 g) with 2N HCl (40 mL). Continue stirring until most of the ester has dissolved.



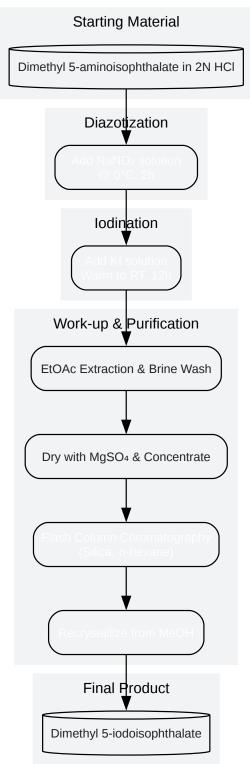
- Diazotization: Cool the reaction mixture to 0 °C using an ice bath. While maintaining this
  temperature, add a solution of sodium nitrite (36.5 mmol, 2.52 g) in water (23 mL) dropwise.
   Stir the mixture for an additional 2 hours at 0 °C.
- Iodination: Prepare an ice-cold solution of potassium iodide (45.0 mmol, 7.48 g) in water (70 mL). Add this solution dropwise to the reaction mixture.
- Reaction Completion: Allow the resulting mixture to warm to room temperature and then stir for 12 hours.
- Work-up and Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts and wash them with brine.
- Drying and Concentration: Dry the combined organic extracts over MgSO<sub>4</sub> and then concentrate them in vacuo.
- Purification: Purify the residue by flash column chromatography on silica gel using n-hexane as the eluent.
- Recrystallization: Recrystallize the purified product from methanol to yield dimethyl 5iodoisophthalate as a pale yellow solid.

## **Reaction Workflow**

The following diagram illustrates the workflow for the synthesis of **dimethyl 5-iodoisophthalate**.



## Synthesis of Dimethyl 5-Iodoisophthalate



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Caption: Reaction workflow for the synthesis of dimethyl 5-iodoisophthalate.



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### References

- 1. rsc.org [rsc.org]
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